molecular formula C12H16BrNO2 B1444340 tert-Butyl (3-bromo-4-methylphenyl)carbamate CAS No. 515813-02-2

tert-Butyl (3-bromo-4-methylphenyl)carbamate

Cat. No.: B1444340
CAS No.: 515813-02-2
M. Wt: 286.16 g/mol
InChI Key: DNOLDJLTBWGCQD-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H16BrNO2 . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-4-methylphenyl)carbamate typically involves the reaction of 3-bromo-4-methylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-4-methylphenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and the phenyl ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

tert-butyl N-(3-bromo-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOLDJLTBWGCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729900
Record name tert-Butyl (3-bromo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515813-02-2
Record name tert-Butyl (3-bromo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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